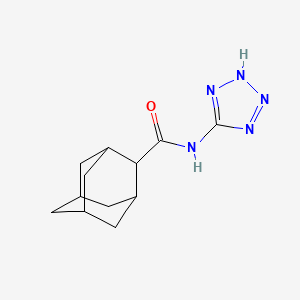![molecular formula C16H15N3O4 B5831545 N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5831545.png)
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as MNAC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNAC is a member of the nitroaromatic compounds family, which have been studied for their biological and pharmacological properties.
Mecanismo De Acción
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide binds to NO through a nucleophilic substitution reaction, leading to the formation of a stable adduct. The binding of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide to NO results in a change in its fluorescence properties, which can be measured using spectroscopic techniques.
Biochemical and Physiological Effects:
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to have a low toxicity profile and is relatively stable in biological systems. It has been used to detect NO levels in vivo in various animal models, including rats and mice. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has also been shown to be effective in detecting NO levels in human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a fluorescent probe for NO is its high selectivity and sensitivity. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to be highly specific for NO, with minimal interference from other biological molecules. However, one limitation of using N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research on N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide. One area of research is the development of new fluorescent probes based on the structure of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide, which may have improved properties for detecting NO in biological systems. Another area of research is the use of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide as a tool for studying the role of NO in various physiological and pathological processes, such as inflammation and cancer. Finally, N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide may have potential applications in drug discovery, as it has been shown to bind to certain protein targets that are involved in disease processes.
Métodos De Síntesis
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-methylacetophenone with nitric acid to form 4-methyl-3-nitroacetophenone. Subsequently, the reaction of 4-methyl-3-nitroacetophenone with phosgene and ammonia leads to the formation of N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting nitric oxide (NO) in biological systems. N'-{[(4-methylphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide has been shown to selectively bind to NO, leading to a change in its fluorescence properties, which can be used to measure NO levels in vivo.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-methylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-7-12(8-6-11)9-15(20)23-18-16(17)13-3-2-4-14(10-13)19(21)22/h2-8,10H,9H2,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYDPGPPHXMGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-ethoxybenzamide](/img/structure/B5831484.png)
![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenoxy)acetate](/img/structure/B5831492.png)
![1-ethyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5831499.png)




![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5831552.png)
